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Compound of Interest

Compound Name: HCYV Nucleoprotein (88-96)

Cat. No.: B15094425

An Enzyme-Linked Immunospot (ELISpot) assay for Hepatitis C Virus (HCV) Nucleoprotein
(88-96) is a highly sensitive immunoassay used to quantify the frequency of antigen-specific T
cells that secrete interferon-gamma (IFN-y) upon stimulation with the HCV Nucleoprotein (88-
96) peptide. This peptide, with the sequence NEGLGWAGWI[1], is a known epitope recognized
by cytotoxic T lymphocytes (CTLs), and its detection is crucial for monitoring cellular immune
responses in HCV-infected individuals and evaluating the efficacy of vaccines and
immunotherapies.[2][3]

This application note provides a comprehensive protocol for performing an IFN-y ELISpot
assay to detect T cell responses to the HCV Nucleoprotein (88-96) peptide.

Application

The ELISpot assay is a powerful tool for the ex vivo detection and quantification of single
antigen-specific T cells.[4] Unlike other methods like ELISA, which measure bulk cytokine
production, or flow cytometry, which can be less sensitive for rare cells, the ELISpot assay
captures the cytokine as it is secreted, creating a distinct "spot" for each active cell.[4] This
allows for the precise enumeration of responding T cells, making it a gold standard for
monitoring cellular immunity in clinical and research settings.[4] This protocol is specifically
tailored for researchers, scientists, and drug development professionals investigating T cell
responses to HCV.

Principle of the Assay
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The IFN-y ELISpot assay is based on a sandwich ELISA principle. A 96-well plate with a
polyvinylidene difluoride (PVDF) membrane is coated with a high-affinity capture antibody
specific for human IFN-y. Peripheral blood mononuclear cells (PBMCs), containing T cells and
antigen-presenting cells (APCs), are then added to the wells along with the HCV
Nucleoprotein (88-96) peptide.[2] If T cells specific to this peptide are present, they will be
activated and secrete IFN-y. The secreted cytokine is immediately captured by the antibody on
the membrane in the vicinity of the secreting cell. After an incubation period, the cells are
washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-y
molecule is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-
alkaline phosphatase). Finally, a substrate is added that precipitates at the site of the enzyme,
forming a visible, colored spot. Each spot corresponds to a single IFN-y-secreting cell, allowing
for the quantification of the antigen-specific T cell frequency.

Materials and Reagents
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Reagent/Material

Supplier (Example)

Notes

Human IFN-y ELISpot Kit

(e.g., Mabtech, BD

Biosciences)

Includes capture Ab, detection

Ab, enzyme conjugate

96-well PVDF ELISpot plates

Millipore, Mabtech

HCV Nucleoprotein (88-96)
Peptide

(e.g., Novatein Biosciences,

AnaSpec)

Sequence: NEGLGWAGW.
Reconstitute in sterile DMSO.

Phytohemagglutinin (PHA)

Sigma-Aldrich

Positive control

CEF Peptide Pool

(e.g., JPT Peptide

Technologies)

Positive control (CMV, EBYV,
Flu peptides)[5]

Irrelevant/Negative Control
Peptide

(e.g., JPT Peptide

Technologies)

e.g., HIV or Actin peptide pool
for HCV studies[5]

RPMI-1640 Medium

Gibco, Lonza

Fetal Bovine Serum (FBS)

Gibco, Hyclone

Heat-inactivated, selected for

low background

Penicillin-Streptomycin

Gibco, Lonza

L-Glutamine

Gibco, Lonza

Sterile Phosphate-Buffered
Saline (PBS)

35% or 70% Ethanol

For plate pre-wetting

Dimethyl Sulfoxide (DMSO)

Sigma-Aldrich

For peptide reconstitution and

as a vehicle control

CO:2 Incubator

37°C, 5% CO:

Automated ELISpot Reader

(e.g., CTL, AID)

For spot counting and analysis

Experimental Protocol

This protocol is adapted from standard human IFN-y ELISpot procedures.[6]

Day 1: Plate Coating
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» Pre-wet the Plate: Add 15 pL of 35% ethanol to each well of the 96-well PVDF plate.
Incubate for 1 minute at room temperature.

o Wash: Immediately wash the wells by adding 150-200 L of sterile PBS. Flick the plate to
discard the PBS. Repeat this wash step three times. Do not allow the membrane to dry.

o Coat with Capture Antibody: Dilute the anti-IFN-y capture antibody to the recommended
concentration in sterile PBS. Add 100 L of the diluted antibody to each well.

e Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation and Incubation
e Prepare Cells:

o Thaw cryopreserved human PBMCs rapidly in a 37°C water bath. Transfer to a 15 mL
conical tube containing pre-warmed complete medium (RPMI-1640 + 10% FBS + 1%
Pen/Strep).

o Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh complete
medium.

o Count the cells and assess viability using Trypan Blue. Viability should be >80%.[6]

o Resuspend the cells to a final concentration of 2-3 x 10° cells/mL in complete medium.
Note: For optimal results, especially with cryopreserved cells, an overnight "resting” period
at 37°C before plating can improve cell viability and function.[7]

o Block the Plate:

[¢]

Aspirate or flick out the capture antibody solution from the plate.

[e]

Wash the plate twice with 200 pL of sterile PBS per well.

o

Add 200 pL of complete medium to each well to block non-specific binding.

Incubate for at least 2 hours at 37°C.

[¢]
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e Prepare Stimulants:

o Dilute the HCV Nucleoprotein (88-96) peptide, PHA (positive control), and negative
control peptide in complete medium to a 2X final concentration. A final peptide
concentration of 1-10 pg/mL is generally recommended.[6]

o Include a vehicle control (DMSO at the same final concentration as the peptide wells) and
a medium-only control (unstimulated).

» Plate Cells and Stimulants:
o Flick out the blocking medium from the plate.
o Add 100 pL of the cell suspension to each well (yielding 2-3 x 10° cells/well).
o Add 100 pL of the 2X stimulant to the appropriate wells.
 Incubate:
o Cover the plate with a lid and incubate at 37°C in a 5% CO:2 incubator for 18-24 hours.

o Crucially, do not stack plates or disturb them during incubation, as this can lead to merged
or "comet-tailed" spots.

Day 3: Detection and Development
e Wash and Add Detection Antibody:
o Flick the plate to discard cells and medium.

o Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST), using 200 pL per
well for each wash.

o Dilute the biotinylated anti-IFN-y detection antibody in PBS with 0.5% BSA. Add 100 pL to
each well.

o Incubate for 2 hours at room temperature.
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e Add Enzyme Conjugate:
o Wash the plate 5 times with PBST.

o Dilute the Streptavidin-Alkaline Phosphatase (or HRP) conjugate in PBS with 0.5% BSA.
Add 100 pL to each well.

o Incubate for 1 hour at room temperature, protected from light.
e Develop Spots:

o Wash the plate 5 times with PBST, followed by 2 final washes with PBS only to remove
residual Tween-20.

o Add 100 pL of the substrate solution (e.g., BCIP/NBT for AP) to each well.

o Monitor spot development closely, typically for 5-15 minutes. Stop the reaction by washing
the plate thoroughly with distilled water.

e Dry and Read:
o Remove the plastic underdrain from the plate.

o Allow the plate to dry completely in the dark (e.g., overnight at room temperature or in a
laminar flow hood).

o Count the spots using an automated ELISpot reader.

Data Presentation and Analysis

The results are expressed as Spot Forming Cells (SFCs) per 10° PBMCs. A positive response
is typically defined as the mean SFC count in test wells being at least twice the mean SFC
count in negative control wells and also exceeding a minimum threshold (e.g., 10 spots).

Table 1: Representative ELISpot Data for HCV Nucleoprotein (88-96)
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Mean SFCs /

SFCs |/ 10°

Sample ID Stimulant Result
2x10° PBMCs PBMCs
HCV Patient 1 Medium Only 2 10 Negative
DMSO (Vehicle) 3 15 Negative
HCV NP (88-96) 56 280 Positive
PHA (Positive )
215 1075 Valid
Control)
Healthy Donor 1 Medium Only 1 5 Negative
DMSO (Vehicle) 2 10 Negative
HCV NP (88-96) 3 15 Negative
PHA (Positive
189 945 Valid
Control)

Note: This is example data. Actual SFC counts can vary significantly between individuals,

depending on the stage of infection and host immune status. Responses in chronically infected
individuals can range from low (25-50 SFC/10°) to high (>200 SFC/10% PBMCs).[2]

Visualizations
Experimental Workflow
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Caption: ELISpot experimental workflow from plate coating to spot analysis.
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Caption: Simplified diagram of T cell activation and cytokine capture in ELISpot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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